REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2].[CH2:11]1[O:13][CH:12]1[CH2:14][OH:15].N1C=CC=CC=1>C(O)C>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:11][CH:12]([OH:13])[CH2:14][OH:15])[CH3:2]
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hr
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a thick oil that
|
Type
|
CUSTOM
|
Details
|
crystallized slowly over several days
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a silica gel column (1.2 kg)
|
Type
|
TEMPERATURE
|
Details
|
using increasing portions of acetone in methylene chloride
|
Type
|
WASH
|
Details
|
to elute the product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil that
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with petroleum ether
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OCC(CO)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |